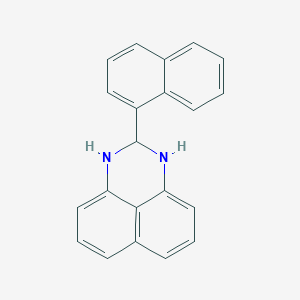![molecular formula C24H19BrClN5O2S B11665136 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665136.png)
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-ブロモ-2-メトキシベンジルデン)-2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、さまざまな科学研究分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ブロモメトキシフェニル基、クロロフェニル基、トリアゾリルスルファニル基を含む独自の構造を特徴とし、化学者や研究者にとって関心の対象となっています。
準備方法
(E)-5-ブロモ-2-メトキシベンジルデン)-2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成は、通常、複数のステップで構成されます。このプロセスは、主要な中間体の調製から始まり、次に特定の反応条件下で組み合わせられて最終生成物が形成されます。反応条件には、通常、溶媒、触媒、および制御された温度の使用が含まれており、化合物の所望の収量と純度を保証します。工業生産方法は、これらの実験室手順を拡大し、厳格な品質管理対策を維持する可能性があります。
化学反応の分析
この化合物は、次のようなさまざまな種類の化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して実施できます。
置換: この化合物は、特定の条件下で官能基が他の基に置き換えられる置換反応に参加できます。
一般的な試薬と条件: 反応には通常、酸性または塩基性環境、特定の温度、触媒の存在などの特定の試薬と条件が必要です。
主要な生成物: これらの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化により酸化誘導体が得られる場合があり、置換反応により異なる官能基を持つ新しい化合物が形成される可能性があります。
科学研究への応用
(E)-5-ブロモ-2-メトキシベンジルデン)-2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、次のものを含むいくつかの科学研究用途があります。
化学: より複雑な分子の合成のための構成ブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物活性を研究されています。
医学: 研究者は、さまざまな病気に対する治療薬としての可能性を調査しています。
産業: この化合物は、新しい材料の開発や工業化学品の合成の前駆体として使用できます。
科学的研究の応用
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用機序
(E)-5-ブロモ-2-メトキシベンジルデン)-2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と研究されている生物系によって異なります。
類似化合物の比較
類似の化合物と比較すると、(E)-5-ブロモ-2-メトキシベンジルデン)-2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、官能基の独自な組み合わせにより際立っています。類似の化合物には、他のヒドラジド、トリアゾール、またはフェニル誘導体を含めることができますが、この化合物における特定の配置と置換パターンは、異なる特性と潜在的な用途をもたらします。いくつかの類似の化合物には次のものがあります。
- (E)-5-ブロモ-2-メトキシベンジルデン)アセトヒドラジド
- 2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
- (E)-5-ブロモ-2-メトキシベンジルデン)-2-{[4-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
これらの化合物は構造的に類似していますが、特定の官能基と置換パターンが異なり、化学的および生物学的特性に違いが生じます。
類似化合物との比較
When compared to similar compounds, N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups. Similar compounds may include other hydrazides, triazoles, or phenyl derivatives, but the specific arrangement and substitution pattern in this compound confer distinct properties and potential applications. Some similar compounds include:
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide
- 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, leading to variations in their chemical and biological properties.
特性
分子式 |
C24H19BrClN5O2S |
|---|---|
分子量 |
556.9 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19BrClN5O2S/c1-33-21-12-7-18(25)13-17(21)14-27-28-22(32)15-34-24-30-29-23(16-5-3-2-4-6-16)31(24)20-10-8-19(26)9-11-20/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChIキー |
ACUHYTAHWAMNEE-MZJWZYIUSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11665058.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665083.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665085.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanohydrazide](/img/structure/B11665087.png)

![2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11665093.png)
![(4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11665101.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665104.png)
![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11665108.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665115.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665119.png)

![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665142.png)
